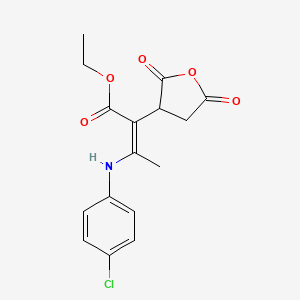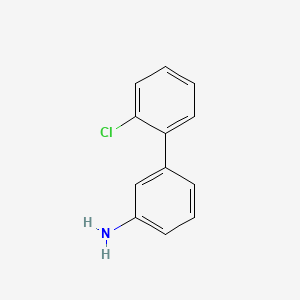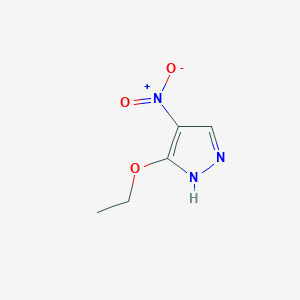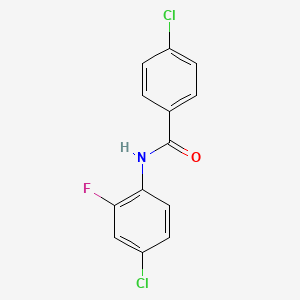
ETHYL 3-(4-CHLOROANILINE)-2-(2,5-DIOXOTETRAHYDROFURAN-3-YL)BUT-2-ENOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is a synthetic organic compound characterized by its unique molecular structure. This compound features a combination of an ethyl ester group, a chloroaniline moiety, and a dioxooxolane ring, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-CHLOROANILINE)-2-(2,5-DIOXOTETRAHYDROFURAN-3-YL)BUT-2-ENOATE typically involves a multi-step process:
Formation of the Dioxooxolane Ring: The initial step involves the preparation of the 2,5-dioxooxolane ring through a cyclization reaction of a suitable precursor.
Introduction of the Chloroaniline Group: The chloroaniline moiety is introduced via a nucleophilic substitution reaction, where 4-chloroaniline reacts with an appropriate intermediate.
Esterification: The final step involves the esterification of the compound with ethyl alcohol under acidic conditions to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloroaniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-CHLOROANILINE)-2-(2,5-DIOXOTETRAHYDROFURAN-3-YL)BUT-2-ENOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-3-(4-bromoanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate: Similar structure with a bromine atom instead of chlorine.
Ethyl (Z)-3-(4-fluoroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is unique due to the presence of the chloroaniline group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16ClNO5 |
|---|---|
Molecular Weight |
337.75 g/mol |
IUPAC Name |
ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate |
InChI |
InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3/b14-9- |
InChI Key |
SYASXUXWOKXKDP-ZROIWOOFSA-N |
SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NC1=CC=C(C=C1)Cl)/C2CC(=O)OC2=O |
Canonical SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1,4-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]butane](/img/structure/B1636408.png)
